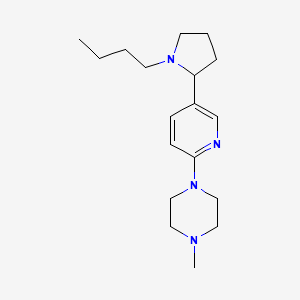

1-(5-(1-Butylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine

Description

Properties

Molecular Formula |

C18H30N4 |

|---|---|

Molecular Weight |

302.5 g/mol |

IUPAC Name |

1-[5-(1-butylpyrrolidin-2-yl)pyridin-2-yl]-4-methylpiperazine |

InChI |

InChI=1S/C18H30N4/c1-3-4-9-21-10-5-6-17(21)16-7-8-18(19-15-16)22-13-11-20(2)12-14-22/h7-8,15,17H,3-6,9-14H2,1-2H3 |

InChI Key |

WOKQHUKPOCBTBK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1CCCC1C2=CN=C(C=C2)N3CCN(CC3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(1-Butylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the butylpyrrolidine group is introduced via nucleophilic substitution reactions.

Introduction of the Piperazine Moiety: The piperazine ring is then attached to the pyridine ring through a series of condensation reactions.

Final Assembly: The final compound is obtained by methylation of the piperazine ring under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(5-(1-Butylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.

Reduction: Reduction reactions can be performed to modify the pyridine ring or the piperazine moiety.

Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Therapeutic Applications

- Antidepressant Activity

- Antipsychotic Properties

- Anti-inflammatory Effects

Case Studies

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding interactions of 1-(5-(1-butylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine with various biological targets. These studies aim to elucidate the mechanism of action at the molecular level, providing insights into how structural modifications can enhance efficacy and reduce side effects.

Mechanism of Action

The mechanism of action of 1-(5-(1-Butylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Functional Group Analysis

The table below compares key structural elements and properties of the target compound with its analogs:

Key Observations:

- Pyrrolidine Modifications : The target compound’s butylpyrrolidine group (vs. tosyl in or unsubstituted in ) increases hydrophobicity, which may enhance blood-brain barrier penetration.

- Piperazine Substituents : Methyl groups (target and ) improve solubility compared to bulkier substituents like dimethoxybenzyl in .

- Pyridine Functionalization : Electron-withdrawing groups (bromo, methoxy in ; trifluoromethyl in ) alter electronic density, affecting binding affinity to target proteins.

Biological Activity

1-(5-(1-Butylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine (CAS No. 1352530-44-9) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

Biological Activity Overview

The biological activity of 1-(5-(1-butylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine has been investigated in various studies, focusing on its effects on neurotransmitter systems, potential therapeutic applications, and toxicity profiles.

Pharmacological Effects

- Neurotransmitter Modulation : The compound has shown affinity for several neurotransmitter receptors, particularly those involved in the dopaminergic and serotonergic systems. Studies indicate that it may act as a modulator of dopamine D2 and serotonin 5-HT2A receptors, which are critical in mood regulation and psychotropic effects .

- Antidepressant Activity : In animal models, the compound demonstrated significant antidepressant-like effects, as evidenced by reduced immobility in the forced swim test (FST) and tail suspension test (TST). These results suggest a potential role in treating depression .

- Anxiolytic Effects : Research indicates that 1-(5-(1-butylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine may exhibit anxiolytic properties, reducing anxiety-like behaviors in rodents during elevated plus maze tests .

The mechanisms underlying the biological activity of this compound appear to be multifaceted:

- Dopamine Receptor Interaction : The compound's structural similarity to known dopamine receptor ligands suggests it may interact with these receptors to exert its effects on mood and behavior .

- Serotonin Receptor Modulation : By influencing serotonin pathways, the compound could help alleviate symptoms of anxiety and depression, aligning with findings from receptor binding studies .

Study 1: Antidepressant Efficacy

A study published in a peer-reviewed journal examined the antidepressant effects of 1-(5-(1-butylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine in a chronic unpredictable stress model. Results indicated a significant reduction in depressive behaviors compared to control groups, with a notable increase in neurogenesis markers in the hippocampus .

Study 2: Anxiolytic Properties

Another investigation assessed the anxiolytic potential of the compound using the elevated plus maze paradigm. The results demonstrated that administration of the compound led to increased time spent in open arms, indicative of reduced anxiety levels .

Table 1: Summary of Biological Activities

| Property | Value |

|---|---|

| Molecular Formula | C18H30N |

| Molecular Weight | 302.5 g/mol |

| Purity | Minimum 95% |

Q & A

Q. What are the standard synthetic routes for preparing 1-(5-(1-Butylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine, and what intermediates are critical?

Methodological Answer: The synthesis typically involves multi-step coupling reactions. For example:

Piperazine Functionalization : The 4-methylpiperazine core can be synthesized via nucleophilic substitution using methylating agents (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃ in DMF) .

Pyridine-Pyrrolidine Coupling : The 1-butylpyrrolidin-2-yl group is introduced via Suzuki-Miyaura coupling or Buchwald-Hartwig amination. A reported method for similar pyridine-pyrrolidine systems uses Pd(OAc)₂/XPhos as a catalyst with Cs₂CO₃ as a base in toluene at 110°C .

Final Assembly : Coupling the functionalized pyridine-pyrrolidine moiety to the methylpiperazine via SNAr (nucleophilic aromatic substitution) or transition-metal catalysis. Yields vary (45–70%) depending on steric hindrance and purification methods .

Q. Key Intermediates :

- 5-Bromo-2-(1-butylpyrrolidin-2-yl)pyridine (precursor for coupling).

- 4-Methylpiperazine-1-carbonyl chloride (for amide bond formation).

Q. Which spectroscopic and chromatographic techniques are most reliable for structural characterization?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry. For example, the methyl group on piperazine appears as a singlet (~δ 2.3 ppm), while pyrrolidine protons show splitting patterns between δ 1.5–3.0 ppm .

- X-ray Crystallography : Critical for resolving stereochemistry in the pyrrolidine ring. A related compound (2-methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol) was resolved using single-crystal X-ray diffraction (R factor = 0.064) .

- HPLC-PDA/MS : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients (0.1% formic acid). Retention times and mass spectra (e.g., [M+H]⁺) are compared against standards .

Advanced Research Questions

Q. How can researchers address contradictory bioactivity data in different assay systems?

Methodological Answer: Contradictions often arise from assay conditions or compound stability. Strategies include:

- Solubility Optimization : Use DMSO stock solutions (<0.1% final concentration) to avoid precipitation in aqueous buffers. For hydrophobic analogs, employ cyclodextrin-based delivery systems .

- Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rat) to assess degradation. LC-MS/MS quantifies parent compound remaining over time (e.g., t½ > 30 mins for stable analogs) .

- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside cell-based assays. For example, a reported piperazine derivative showed nM binding affinity (SPR) but µM IC₅₀ in cellular assays due to membrane permeability issues .

Q. What computational strategies predict binding modes and structure-activity relationships (SAR)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., GPCRs or kinases). For a related 4-arylpiperazine, docking into the 5-HT₁A receptor identified key hydrogen bonds with Asp116 .

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. A pyrimidine-piperazine analog showed stable interactions with the ATP-binding pocket of VEGFR2 (RMSD < 2.0 Å) .

- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors. A dataset of 20 analogs (IC₅₀ range: 0.1–10 µM) revealed that ClogP < 3.5 enhances blood-brain barrier penetration .

Q. How can synthetic yields be improved for analogs with bulky substituents?

Methodological Answer:

- Catalyst Screening : Replace Pd(OAc)₂ with RuPhos-Pd-G3 for sterically hindered couplings. A 5-{6-[triazolyl]pyridin-2-yl}pyrazine derivative achieved 85% yield with RuPhos vs. 50% with XPhos .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 mins at 150°C) for SNAr reactions. A nitro-to-amine reduction using H₂/Pd-C under microwave conditions achieved 90% conversion .

- Purification : Use preparative HPLC with trifluoroacetic acid (0.1%) as an ion-pair agent to resolve diastereomers. For hygroscopic intermediates, store under argon with molecular sieves .

Q. What strategies mitigate instability in aqueous buffers during biological assays?

Methodological Answer:

- pH Adjustment : Stabilize the compound in phosphate buffer (pH 7.4) with 1% BSA to prevent aggregation. For analogs prone to hydrolysis (e.g., ester-containing derivatives), use citrate buffer (pH 5.0) .

- Lyophilization : Lyophilize the compound with trehalose (1:1 w/w) to enhance shelf life. Reconstitution in DMSO maintains activity for >6 months at -80°C .

- Degradation Analysis : Monitor stability via UPLC-UV at 254 nm. A piperazine-chlorophenyl analog showed <5% degradation after 24 hours at 37°C when stored in amber vials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.